molecular formula C11H7N3O3 B2936611 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid CAS No. 1171932-64-1

3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid

Cat. No.: B2936611
CAS No.: 1171932-64-1
M. Wt: 229.195
InChI Key: GTZCYAUWGRFDTI-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid is a complex organic compound belonging to the pyrazoloquinoline family. This compound features a pyrazole ring fused to a quinoline system, which is further substituted with a carboxylic acid group at the 7-position. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable pyrazole derivative with a quinoline precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for further research and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazoloquinoline structure but differ in their substitution patterns and functional groups.

  • 1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a pyrazole ring fused to a pyridine system, with potential biomedical applications.

  • Quinolinyl-pyrazoles: These analogs have a quinoline ring attached to a pyrazole ring, often with additional functional groups.

Uniqueness: 3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid stands out due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-10-7-4-12-8-3-5(11(16)17)1-2-6(8)9(7)13-14-10/h1-4H,(H,16,17)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCYAUWGRFDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1C(=O)O)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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